molecular formula C13H18O2 B1346792 4-(Hexyloxy)benzaldehyde CAS No. 5736-94-7

4-(Hexyloxy)benzaldehyde

Cat. No. B1346792
Key on ui cas rn: 5736-94-7
M. Wt: 206.28 g/mol
InChI Key: GWXUVWKBVROFDM-UHFFFAOYSA-N
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Patent
US07932404B2

Procedure details

4-formyl-phenol (5 g, 41 mmol), iodohexane (10.5 g, 49 mmol) and K2CO3 (8.5 g, 61 mmol) in acetonitrile (150 ml) were refluxed overnight under N2. After being cooled to room temperature, water (10 ml) was added and acetonitrile was evaporated. Water (150 ml) and Et2O (150 ml) were then added. The ethereal layer was extracted and washed with water (2×100 ml), brine (100 ml), dried over MgSO4, filtered and evaporated to dryness to afford 8.3 g (98%) of compound 1 as a slightly yellow oil after during at 80° C. under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)=[O:2].I[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C([O-])([O-])=O.[K+].[K+].O>C(#N)C>[CH2:11]([O:9][C:6]1[CH:7]=[CH:8][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)O
Name
Quantity
10.5 g
Type
reactant
Smiles
ICCCCCC
Name
Quantity
8.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
acetonitrile was evaporated
ADDITION
Type
ADDITION
Details
Water (150 ml) and Et2O (150 ml) were then added
EXTRACTION
Type
EXTRACTION
Details
The ethereal layer was extracted
WASH
Type
WASH
Details
washed with water (2×100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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